molecular formula C19H26N3O5+ B1262964 (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine

(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine

Cat. No. B1262964
M. Wt: 376.4 g/mol
InChI Key: NYIWEBCNBZGUSO-KRWDZBQOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine(1+) is an alpha-amino-acid cation obtained by deprotonation of the carboxy group and protonation of the amino groups of (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine: major species at pH 7.3.

Scientific Research Applications

Methanogenic Cofactor Synthesis

Methanofuran, a compound structurally related to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, is involved in converting carbon dioxide to methane in certain bacteria. The synthesis of methanofuran from basic building blocks like glutamic acid and tyramine has been detailed, highlighting its biological significance in methanogenic bacteria (Sullins et al., 1993). Similarly, the structure of a methanofuran derivative found in Methanosarcina barkeri cells further emphasizes the compound's role in microbial metabolism (Bobik et al., 1987).

Antimicrobial and Anticancer Studies

A study on Schiff base rare earth metal complexes, which include derivatives similar to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, showed potential antimicrobial and anticancer activities. These complexes were found effective against microbial proteins and cancer cell lines, indicating their therapeutic potential (Preethi et al., 2021).

Anticonvulsant Agents

Research on novel Schiff bases of pyridine, which include structures analogous to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, revealed their potential as anticonvulsant agents. These compounds showed protection against seizures in various models, suggesting their applicability in neurological disorders (Pandey & Srivastava, 2011).

Methanofuran Biosynthesis

The biosynthesis of methanofuran, closely related to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, involves a series of enzymatic reactions. The identification of genes and enzymes responsible for this process in Methanocaldococcus jannaschii provides insights into the molecular mechanisms underlying methanogenesis (Wang et al., 2015).

Enzymatic Studies

Enzymatic reactions involving compounds structurally similar to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine have been studied for their roles in various biochemical processes. For instance, the conversion of L-methionine sulfoximine by enzymes like L-amino acid oxidase reflects the compound's potential involvement in metabolic pathways (Cooper et al., 1976).

properties

Product Name

(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine

Molecular Formula

C19H26N3O5+

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-2-azaniumyl-5-[2-[4-[[5-(azaniumylmethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/p+1/t17-/m0/s1

InChI Key

NYIWEBCNBZGUSO-KRWDZBQOSA-O

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])OCC2=COC(=C2)C[NH3+]

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])[NH3+])OCC2=COC(=C2)C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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